molecular formula C10H10N4O3 B1436484 2',3'-Dideoxy-2',3'-didehydroinosine CAS No. 42867-68-5

2',3'-Dideoxy-2',3'-didehydroinosine

Cat. No. B1436484
CAS RN: 42867-68-5
M. Wt: 234.21 g/mol
InChI Key: TYQPBHYPIRLWKU-NKWVEPMBSA-N
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Description

“2’,3’-Dideoxy-2’,3’-didehydroinosine” is a chemical compound with the molecular formula C10H10N4O3 . It is an impurity of Didanosine (D440950), which is used as an antiviral agent .


Synthesis Analysis

The synthesis of 2’,3’-Dideoxy-2’,3’-didehydroinosine involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives . This process involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dideoxy-2’,3’-didehydroinosine is characterized by a molecular weight of 234.21 . The compound has 2 defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,3’-Dideoxy-2’,3’-didehydroinosine include a boiling point of 666.3±55.0 °C, a density of 1.74±0.1 g/cm3, and a pKa of 8.92±0.70 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Conformational Study

  • Stereoselective Synthesis and Conformational Study: Novel 2',3'-didehydro-2',3'-dideoxy-4'-selenonucleosides were synthesized and studied for their potential applications. This research involved the efficient synthesis of key intermediates and the introduction of a 2',3'-double bond using specific chemical treatments (Tosh et al., 2008). Another study delved into the conformational analysis of these compounds, focusing on their structure and potential as HIV RT inhibitors (Ko et al., 2008).

Antiviral Activity Studies

  • Antiviral Activity against HIV-1: The antiviral activity of 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides was evaluated against HIV-1, demonstrating moderate to potent anti-HIV activities for specific compounds (Chong et al., 2002).

Therapeutic Potential and Biological Evaluation

  • Biological Evaluation of Analogues: The synthesis and biological evaluation of various analogues, including 2',3'-didehydro-2',3'-dideoxy-9-deazaguanosine and its monophosphate prodrug, were performed, revealing minimal to no cytotoxic activity against specific cell lines, emphasizing the importance of structure-activity relationship studies (Liu et al., 2005).

Nucleoside Modifications and Applications

  • Nucleoside Modifications and Their Applications: The application of sugar-base anhydro bridges for the modification of nucleosides in the 2'- and/or 3'-positions was extensively discussed, highlighting the potential of these modified nucleosides against viruses and tumors (Szlenkier & Boryski, 2019). The separation of individual antiviral nucleotide prodrugs from synthetic mixtures using cross-reactivity of a molecularly imprinted stationary phase was also explored, emphasizing the importance of efficient separation techniques for biological activity studies (Allender et al., 2001).

Substrate Properties and Chemical Analysis

  • Study of Substrate Properties: The substrate properties of isosteric triphosphonate derivatives toward various DNA polymerases were studied, contributing to the understanding of the interaction of these compounds with viral reverse transcriptases and human DNA polymerases (Skoblov et al., 2007).

Conformational Analysis and Chemical Properties

  • Conformational Analysis of Potential HIV-1 Inhibitors: A comprehensive conformational analysis of nucleoside analogues as potential HIV-1 reverse transcriptase inhibitors was conducted, providing insights into the stabilizing intramolecular interactions and the potential for incorporation into DNA (Ponomareva et al., 2012).

Safety And Hazards

The safety data sheet for 2’,3’-Dideoxy-2’,3’-didehydroinosine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQPBHYPIRLWKU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195544
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxy-2',3'-didehydroinosine

CAS RN

42867-68-5
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxy-2',3'-didehydroinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIDEOXY-2',3'-DIDEHYDROINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/849Y7EQ734
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DVNS Rao, N Srinivas, C Bharathi, CS Prasad… - … of pharmaceutical and …, 2007 - Elsevier
Didanosine is an antiviral drug. During the preparation of didanosine in our lab, six process related known impurities and one unknown impurity were detected in HPLC analysis at …
Number of citations: 7 www.sciencedirect.com
SR Nicholls - 1990 - search.proquest.com
Many nucleoside analogues are known to inhibit human immunodeficiency virus (HIV), the causative agent of the disease acquired immunodeficiency syndrome (AIDS). In order to act …
Number of citations: 3 search.proquest.com
M DU, J ZHANG, Z QIN, P ZHONG - Chinese Journal of …, 2016 - ingentaconnect.com
Objective:To establish a RP-HPLC method for the determination of related substance (hypoxanthine)and assay in the didanosine enteric-coated capsules.Method:An InertSurstain C18 …
Number of citations: 0 www.ingentaconnect.com

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